molecular formula C17H16BrNO3S B1191283 methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1191283
M. Wt: 394.3g/mol
InChI Key: YNRAOSRCZAIVIT-DJKKODMXSA-N
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Description

methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and methyl 2-amino-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxylate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can coordinate with metal ions, altering the electronic properties of the compound and enabling it to participate in various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-[(5-bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific structure, which combines a Schiff base with a benzo[b]thiophene moiety

Properties

Molecular Formula

C17H16BrNO3S

Molecular Weight

394.3g/mol

IUPAC Name

methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H16BrNO3S/c1-22-17(21)15-12-4-2-3-5-14(12)23-16(15)19-9-10-8-11(18)6-7-13(10)20/h6-9,20H,2-5H2,1H3/b19-9+

InChI Key

YNRAOSRCZAIVIT-DJKKODMXSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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